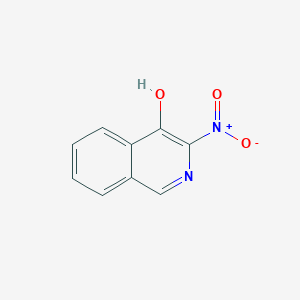
3-Nitroisoquinolin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Nitroisoquinolin-4-ol is a nitro-substituted isoquinoline derivative characterized by a hydroxyl group at position 4 and a nitro group at position 3 on the isoquinoline scaffold. Isoquinolines are heterocyclic aromatic compounds structurally analogous to quinolines but with a fused benzene ring in a different orientation.
Comparison with Similar Compounds
Structural Analogs in the Quinoline and Isoquinoline Families
The synthesis and characterization of 3-nitroquinoline derivatives (e.g., NQ1–NQ6) provide a foundational comparison. These compounds share a nitro group at position 3 but differ in substituents at positions 4, 6, and 7 (Table 1). For example:
- NQ1: 6-(Benzyloxy)-N-(3-ethynylphenyl)-7-methoxy-3-nitroquinolin-4-amine .
- NQ3: 4-(3-Ethynylphenylamino)-7-methoxy-3-nitroquinolin-6-ol, obtained via debenzylation of NQ1 .
In contrast, 3-(4-nitrophenyl)-4-isoquinolinol (CAS 60058-31-3) features a nitrophenyl group at position 3 of the isoquinoline core . This structural divergence highlights the impact of scaffold orientation (quinoline vs. isoquinoline) and substituent placement on electronic distribution and intermolecular interactions.
Table 1: Key Physicochemical Properties of Selected Compounds
Substituent Effects on Physicochemical Properties
- Benzyloxy vs. Hydroxy Groups : NQ1 (benzyloxy) exhibits a higher melting point (222°C) than its debenzylated analog NQ3 (156°C), suggesting reduced crystallinity and enhanced solubility upon hydroxyl group introduction .
- Halogen Substitution : Bromophenyl-substituted NQ4 shows a significantly higher melting point (268°C) compared to ethynylphenyl-substituted NQ1 (222°C), likely due to increased molecular weight and halogen-mediated intermolecular forces .
Properties
CAS No. |
36718-46-4 |
|---|---|
Molecular Formula |
C9H6N2O3 |
Molecular Weight |
190.16 g/mol |
IUPAC Name |
3-nitroisoquinolin-4-ol |
InChI |
InChI=1S/C9H6N2O3/c12-8-7-4-2-1-3-6(7)5-10-9(8)11(13)14/h1-5,12H |
InChI Key |
BHSXBXNSIPOGDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=C2O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















